Cas no 16732-65-3 (6-bromo-1H-indole-2-carboxylic acid)

6-Bromo-1H-indole-2-carboxylic acid is a versatile heterocyclic compound featuring a bromine substituent at the 6-position and a carboxylic acid functional group at the 2-position of the indole scaffold. This structure makes it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The bromine moiety offers a reactive site for further functionalization via cross-coupling reactions, while the carboxylic acid group enables derivatization into esters, amides, or other derivatives. Its high purity and well-defined reactivity profile make it suitable for use in medicinal chemistry research, including the development of biologically active indole-based compounds. The compound is typically handled under standard laboratory conditions, ensuring stability and ease of use.
6-bromo-1H-indole-2-carboxylic acid structure
16732-65-3 structure
Product Name:6-bromo-1H-indole-2-carboxylic acid
CAS No:16732-65-3
MF:C9H6BrNO2
MW:240.053441524506
MDL:MFCD02664469
CID:50522
PubChem ID:253661991
Update Time:2025-10-28

6-bromo-1H-indole-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 6-Bromoindole-2-carboxylic acid
    • 6-Bromo-1H-indole-2-carboxylic acid
    • AKOS JY2083011
    • 6-Bromo-2-carboxy-1H-indole
    • Bromoindole-2-carboxylic acid
    • 6-BROMO-2-INDOLECARBOXYLIC ACID
    • 1H-INDOLE-2-CARBOXYLIC ACID, 6-BROMO-
    • 6-BROMOINDOLE-2-CARBOXYLIC ACID 98%
    • 6-Bromoindole-2-carboxylic acid ,99%
    • SVBVYRYROZWKNJ-UHFFFAOYSA-N
    • 6-Bromanyl-1h-Indole-2-Carboxylic Acid
    • 6-Bromoindole-2-carboxylicacid
    • zlchem 475
    • PubChem1664
    • EVOBLOCKS EB21020
    • Jsp003381
    • ZLC0340
    • 6-bromo indole-2-carboxylic acid
    • BCP0
    • SY051129
    • AC-886
    • AM20050510
    • BB 0248954
    • 6-bromo-1H-indole-2-carboxylic acid;6-Bromoindole-2-carboxylic acid
    • PB19991
    • B4334
    • SCHEMBL1647680
    • MFCD02664469
    • Z119989542
    • DTXSID80398518
    • Q27455352
    • 4ZU
    • FT-0601333
    • CS-W001118
    • HB-0721
    • J-518303
    • EN300-15084
    • 6-bromoindole-2-carboxylic acid, AldrichCPR
    • AKOS001416938
    • BCP01428
    • AB01330445-02
    • 16732-65-3
    • NCGC00336390-01
    • A3710
    • 6-bromo-1H-indole-2-carboxylicAcid
    • BBL022340
    • DB-007137
    • STK689798
    • 6-bromo-1H-indole-2-carboxylic acid
    • MDL: MFCD02664469
    • Inchi: 1S/C9H6BrNO2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-4,11H,(H,12,13)
    • InChI Key: SVBVYRYROZWKNJ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2C=C(C(=O)O)NC=2C=1

Computed Properties

  • Exact Mass: 238.95800
  • Monoisotopic Mass: 238.958
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 53.1
  • Surface Charge: 0
  • Tautomer Count: 5

Experimental Properties

  • Color/Form: Pale yellow powder
  • Density: 1.838
  • Melting Point: 213-228°C
  • Boiling Point: 470.9°Cat760mmHg
  • Flash Point: 238.6°C
  • Refractive Index: 1.749
  • PSA: 53.09000
  • LogP: 2.62860
  • λmax: 308(EtOH)(lit.)

6-bromo-1H-indole-2-carboxylic acid Security Information

6-bromo-1H-indole-2-carboxylic acid Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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6-bromo-1H-indole-2-carboxylic acid Production Method

6-bromo-1H-indole-2-carboxylic acid Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:16732-65-3)6-Bromoindole-2-carboxylic acid
Order Number:sfd7836
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:34
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
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(CAS:16732-65-3)6-bromo-1H-indole-2-carboxylic acid
Order Number:A3710
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:25
Price ($):285.0
Email:sales@amadischem.com

6-bromo-1H-indole-2-carboxylic acid Related Literature

Additional information on 6-bromo-1H-indole-2-carboxylic acid

Research Update on 6-Bromo-1H-Indole-2-Carboxylic Acid (CAS: 16732-65-3) in Chemical Biology and Pharmaceutical Applications

6-Bromo-1H-indole-2-carboxylic acid (CAS: 16732-65-3) is a key intermediate in the synthesis of bioactive compounds, particularly in the development of pharmaceuticals targeting inflammation, cancer, and infectious diseases. Recent studies have highlighted its versatility as a building block for indole-based scaffolds, which are prevalent in drug discovery due to their ability to modulate protein-protein interactions and enzyme activity. This research brief consolidates the latest findings on its synthetic applications, mechanistic insights, and therapeutic potential.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role in synthesizing novel bromodomain inhibitors. Researchers utilized 6-bromo-1H-indole-2-carboxylic acid as a precursor to develop derivatives with nanomolar affinity for BET family proteins, showing promise in oncology. The study emphasized the strategic importance of the bromo-substituent at the 6-position for enhancing binding specificity through halogen bonding interactions with target proteins.

In antimicrobial research, a team at the University of Cambridge (2024) reported its incorporation into indole-2-carboxamide derivatives active against multidrug-resistant Staphylococcus aureus. The carboxylic acid moiety enabled facile conjugation with amine-bearing pharmacophores, yielding compounds with improved membrane permeability. Structural-activity relationship (SAR) analysis revealed that the bromine atom's presence correlated with a 4-fold increase in potency compared to non-halogenated analogs.

Advances in synthetic methodologies have also emerged. A Nature Protocols paper (2023) detailed a microwave-assisted, palladium-catalyzed coupling of 16732-65-3 with boronic acids, achieving yields >85% in 15 minutes. This protocol addressed previous challenges in regioselective functionalization of the indole core, enabling rapid diversification for high-throughput screening campaigns.

Ongoing clinical-stage developments include its use as a key intermediate in the production of TLR7/8 dual agonists currently in Phase II trials for autoimmune diseases. Patent analysis (Q1 2024) shows a 30% year-on-year increase in filings referencing 6-bromo-1H-indole-2-carboxylic acid, particularly in applications involving kinase inhibition and immune modulation.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:16732-65-3)6-Bromoindole-2-carboxylic acid
sfd7836
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:16732-65-3)6-bromo-1H-indole-2-carboxylic acid
A3710
Purity:99%
Quantity:100g
Price ($):285.0
Email